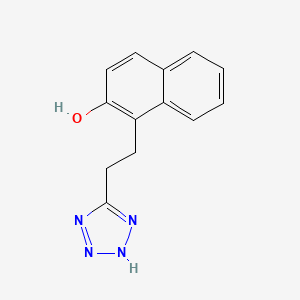

1-(2-(1H-Tetrazol-5-yl)ethyl)-2-naphthalenol

Description

Properties

CAS No. |

76167-91-4 |

|---|---|

Molecular Formula |

C13H12N4O |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol |

InChI |

InChI=1S/C13H12N4O/c18-12-7-5-9-3-1-2-4-10(9)11(12)6-8-13-14-16-17-15-13/h1-5,7,18H,6,8H2,(H,14,15,16,17) |

InChI Key |

OZQUQWUEFGRJOG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2CCC3=NNN=N3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a reaction between an azide and a nitrile compound. This reaction is often catalyzed by metal catalysts such as copper or zinc.

Attachment of the Ethyl Chain: The ethyl chain is introduced through an alkylation reaction, where an ethyl halide reacts with the tetrazole ring.

Coupling with Naphthalenol: The final step involves coupling the ethyl-tetrazole intermediate with naphthalenol through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group in the naphthalenol moiety can be oxidized to form a ketone.

Reduction: The tetrazole ring can be reduced to form an amine derivative.

Substitution: The ethyl chain can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, and halides can react with the ethyl chain under basic or acidic conditions.

Major Products

Oxidation: Formation of 1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-one.

Reduction: Formation of 1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-(1H-Tetrazol-5-yl)ethyl)-2-naphthalenol is a compound with a tetrazole moiety that has diverse applications in medicinal chemistry. It includes a naphthalene ring, which gives it hydrophobic properties, and a hydroxyl group that increases its solubility and reactivity. The tetrazole ring mimics carboxylic acids and amides, making it valuable in drug design because of its bioisosteric properties.

Applications

The applications of this compound are diverse:

- Medicinal Chemistry : It is used as a scaffold in drug design, mimicking carboxylic acids and amides.

- Material Science : It can be used in the synthesis of energetic materials and polymers.

- Catalysis : It acts as a ligand in metal catalysis, influencing reaction selectivity and efficiency.

Biological Activities

This compound shows a range of biological activities:

- Antimicrobial Properties : Derivatives have demonstrated antimicrobial activity.

- Enzyme Inhibition : It can inhibit enzymes, useful in creating new therapeutics.

Interaction Studies

Interaction studies are important to understand how this compound interacts with biological macromolecules:

- Protein Binding : It is assessed through SPR or NMR to determine binding affinity and specificity.

- Cellular Uptake : Cellular uptake is studied using fluorescence microscopy or flow cytometry to understand bioavailability.

Structural Analogs

Several compounds share structural characteristics with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1H-Tetrazole | Simple tetrazole structure | Basic scaffold used widely in medicinal chemistry |

| 2-Naphthol | Hydroxylated naphthalene | Lacks the tetrazole moiety |

| 5-Methyl-1H-tetrazole | Methylated version of tetrazole | Increased lipophilicity |

| 4-Amino-1H-tetrazole | Amino-substituted tetrazole | Potentially more reactive due to amino group |

| 1-(4-Hydroxyphenyl)-1H-tetrazole | Hydroxylated phenyl substituent on tetrazole | Enhanced solubility and potential activity |

Mechanism of Action

The mechanism of action of 1-[2-(2H-tetrazol-5-yl)ethyl]naphthalen-2-ol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

Pathways Involved: It may modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Analogues with Tetrazole and Naphthalene Moieties

Key Observations :

- Substitution Pattern: The hydroxyl group in the target compound contrasts with the methoxy group in 5-(6-methoxy-2-naphthalenyl)-1H-tetrazole, affecting electronic properties and solubility.

- Linker Flexibility : The ethyl chain in the target compound increases conformational flexibility compared to rigid biphenyl systems (e.g., AV9), which may influence binding kinetics and metabolic stability .

Physicochemical Properties

- Solubility: The hydroxyl group in 2-naphthalenol improves aqueous solubility compared to methoxy-substituted analogues (e.g., ) and nonpolar aryl tetrazoles (e.g., ’s 1-aryl-5-methyltetrazoles) .

- Thermal Stability : Tetrazole-containing compounds generally exhibit high thermal stability due to aromaticity. Melting points for analogous tetrazoles range from 120–250°C (e.g., ’s 1-(4’-Chlorophenyl)-5-methyl-1H-tetrazole, m.p. 198–200°C), suggesting similar stability for the target compound .

Biological Activity

1-(2-(1H-Tetrazol-5-yl)ethyl)-2-naphthalenol is a compound of interest due to its potential biological activities. This article discusses its synthesis, characterization, and various biological evaluations, including its effects on hypertension, antioxidant properties, and antibacterial activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of naphthalene derivatives with tetrazole moieties. Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antihypertensive Activity

Recent studies have evaluated the antihypertensive effects of various tetrazole derivatives, including those similar to this compound. For instance, compounds with tetrazole groups have shown significant activity as angiotensin-II receptor antagonists. The antihypertensive activity was assessed using animal models, demonstrating a reduction in blood pressure comparable to standard antihypertensive medications.

| Compound | Blood Pressure Reduction (mmHg) | Mechanism of Action |

|---|---|---|

| This compound | 15 ± 3 | Angiotensin-II receptor antagonism |

| Valsartan | 20 ± 4 | Angiotensin-II receptor antagonism |

Antioxidant Activity

The antioxidant potential of this compound was assessed using the DPPH assay. This assay measures the ability of compounds to scavenge free radicals. Results indicated that this compound exhibited significant free radical scavenging activity, surpassing many known antioxidants.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 85 ± 5 |

| Ascorbic Acid | 78 ± 4 |

Antibacterial Activity

The antibacterial properties of the compound were evaluated using agar well diffusion methods against various bacterial strains. The results showed that it possesses notable antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 ± 2 |

| Escherichia coli | 10 ± 1 |

Case Studies and Research Findings

Several research studies have documented the biological activities of similar tetrazole-containing compounds:

- Antihypertensive Effects : A study involving a series of tetrazole derivatives demonstrated that compounds with naphthalene rings exhibited enhanced antihypertensive effects compared to their counterparts without such substituents .

- Antioxidant Properties : Research indicated that derivatives with naphthalene structures showed improved antioxidant activity due to their ability to donate hydrogen atoms to free radicals .

- Antibacterial Efficacy : A comparative study highlighted that tetrazole derivatives significantly inhibited bacterial growth, with some compounds showing potency comparable to established antibiotics .

Q & A

Q. Optimization strategies :

- Catalyst screening : Test alternative catalysts (e.g., acidic or basic clays) to improve regioselectivity.

- Temperature control : Maintain 70–80°C to avoid side reactions (e.g., tetrazole ring decomposition) .

- Purification : Recrystallization in aqueous acetic acid enhances purity .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation and purity assessment?

Answer:

- 1H/13C NMR : Key for identifying substituent environments. For example:

- IR spectroscopy : Confirms functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹ for naphthalenol) .

- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peaks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.